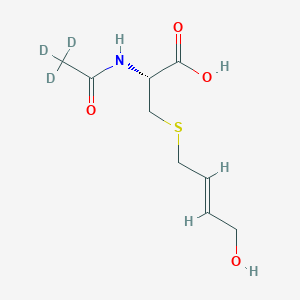

N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C9H15NO4S |

|---|---|

Poids moléculaire |

236.31 g/mol |

Nom IUPAC |

(2R)-3-[(E)-4-hydroxybut-2-enyl]sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

InChI |

InChI=1S/C9H15NO4S/c1-7(12)10-8(9(13)14)6-15-5-3-2-4-11/h2-3,8,11H,4-6H2,1H3,(H,10,12)(H,13,14)/b3-2+/t8-/m0/s1/i1D3 |

Clé InChI |

CGYFKBWVTSXRDZ-JWVBMALBSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C(=O)N[C@@H](CSC/C=C/CO)C(=O)O |

SMILES canonique |

CC(=O)NC(CSCC=CCO)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3: A Core Component in Modern Bioanalysis

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3. It details its origin, significance, and application, with a focus on the underlying scientific principles that govern its use as a critical tool in quantitative bioanalysis.

Core Identity and Scientific Significance

This compound is the deuterium-labeled form of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine, a mercapturic acid.[1][2][3] Its primary and critical role in the scientific community is to serve as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis, particularly in methods utilizing liquid chromatography-mass spectrometry (LC-MS).[1]

The non-labeled parent compound is a urinary biomarker used to assess exposure to 1,3-butadiene, a significant industrial and environmental chemical classified as a rodent and possible human carcinogen.[4][5][6] Sources of 1,3-butadiene include vehicle exhaust, industrial emissions, and tobacco smoke.[5] The accurate measurement of its metabolites is therefore crucial for toxicology, environmental health studies, and cancer risk assessment.[6][7] The deuterated standard, by enabling precise quantification of the biomarker, plays a pivotal role in these fields.

Metabolic Genesis of the Target Analyte

The utility of the deuterated standard is intrinsically linked to the metabolic pathway of its non-labeled counterpart. Understanding this pathway is essential for appreciating the biomarker's relevance. The formation of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine is a classic example of xenobiotic detoxification.

-

Metabolic Activation: The process begins with the parent compound, 1,3-butadiene. In the body, it is metabolically activated by cytochrome P450 enzymes.[8] This oxidation process is not benign; it generates highly reactive electrophilic intermediates, including butadiene monoxide and crotonaldehyde.[4][8] These reactive species can readily form adducts with cellular macromolecules like DNA, which is a primary mechanism of their carcinogenicity.[7]

-

Phase II Detoxification: Glutathione Conjugation: The body's primary defense against such reactive electrophiles is conjugation with glutathione (GSH), a tripeptide that is the most abundant hydrophilic antioxidant.[9][10] This reaction, often catalyzed by the glutathione S-transferase (GST) superfamily of enzymes, involves the nucleophilic attack of the GSH thiol group on the electrophilic metabolite.[9][11][12] This step effectively neutralizes the reactive metabolite, rendering it more water-soluble and preparing it for excretion.

-

Mercapturic Acid Formation: The resulting GSH conjugate is not directly excreted. It undergoes sequential enzymatic cleavage of the glutamate and glycine residues, leaving the cysteine conjugate. Finally, the amino group of the cysteine residue is acetylated to form the N-acetyl-L-cysteine conjugate, known as a mercapturic acid.[13] This final product, N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine, is stable, water-soluble, and readily excreted in the urine, making it an excellent biomarker for quantifying the initial exposure to the parent xenobiotic.[14][15]

Metabolic Pathway Diagram

Caption: Metabolic activation of 1,3-butadiene and its detoxification to a mercapturic acid.

The Indispensable Role of Deuterated Internal Standards in Bioanalysis

In quantitative mass spectrometry, the goal is to relate the instrument's signal intensity to the concentration of an analyte in a sample. However, the process is susceptible to variations that can compromise accuracy and precision. The use of a stable isotope-labeled internal standard (SIL-IS) is the most robust solution to this challenge and is considered the "gold standard" in the field.[16][17]

The Principle of Isotope Dilution: The core principle is simple: a known quantity of the SIL-IS (in this case, the d3-labeled compound) is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process.[18] The SIL-IS is chemically identical to the analyte but has a different mass due to the deuterium atoms.[19] Because the SIL-IS and the analyte have virtually identical physicochemical properties, they behave in the same manner during every step of the analytical workflow:[17]

-

Extraction: Any loss of analyte during sample extraction will be matched by a proportional loss of the SIL-IS.

-

Chromatography: Both compounds co-elute from the liquid chromatography (LC) column.[18]

-

Ionization: They experience the same degree of ionization enhancement or suppression in the mass spectrometer's ion source (a phenomenon known as the matrix effect).

The mass spectrometer detects and quantifies both the analyte and the SIL-IS based on their distinct masses. The final quantification is based on the ratio of the analyte's signal to the SIL-IS's signal. Since any variability affects both compounds equally, the ratio remains constant and directly proportional to the analyte's initial concentration. This self-validating system ensures high accuracy and precision.[16]

| Feature | Rationale & Causality |

| Chemical Identity | Ensures identical behavior during extraction, chromatography, and ionization, effectively canceling out procedural and matrix-related errors.[17] |

| Isotopic Purity | High isotopic enrichment (e.g., ≥98%) is required to prevent signal contribution from the standard at the analyte's mass, ensuring accurate measurement.[19] |

| Mass Shift | The mass difference (in this case, +3 Da from the three deuterium atoms) must be sufficient to move the standard's signal outside the natural isotopic distribution of the analyte, preventing spectral overlap.[18] |

| Isotopic Stability | Deuterium atoms must be placed in a metabolically and chemically stable position on the molecule to prevent back-exchange with hydrogen, which would compromise the standard's integrity.[20] |

A Validated Bioanalytical Workflow

The following protocol outlines a typical, robust workflow for the quantification of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine in human urine using its d3-labeled internal standard. This method is based on established principles of bioanalysis.[14][21][22]

Experimental Protocol

1. Preparation of Standards and Samples:

-

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the non-labeled analyte into a certified blank biological matrix (e.g., drug-free human urine).

-

Internal Standard Spiking: Add a fixed, known concentration of this compound to all calibration standards, quality control (QC) samples, and unknown study samples.

-

Sample Preparation: Thaw urine samples and centrifuge to remove particulate matter. Transfer a precise aliquot (e.g., 200-500 µL) for extraction.

2. Solid-Phase Extraction (SPE) - A Self-Validating Cleanup:

-

Rationale: SPE is employed to remove endogenous interferences from the urine matrix (salts, urea, pigments) that can suppress ionization and contaminate the analytical system. The co-extraction of the analyte and the d3-IS ensures that any extraction inefficiency is corrected for.

-

Protocol:

- Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase polymer) with methanol followed by water.

- Load the pre-treated urine sample onto the cartridge.

- Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

- Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial LC mobile phase.

3. LC-MS/MS Analysis:

-

Rationale: LC separates the analyte from other remaining components before it enters the mass spectrometer. Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring a specific fragmentation reaction for both the analyte and the internal standard (Multiple Reaction Monitoring or MRM).

-

Example Parameters:

| Parameter | Setting | Rationale |

| LC Column | C18 Reversed-Phase (e.g., Acquity BEH C18)[22] | Provides good retention and separation for polar mercapturic acids. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation for positive ion mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analytes from the C18 column. |

| Flow Rate | 0.4 mL/min | Typical flow rate for analytical UPLC/HPLC systems. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Mercapturic acids ionize efficiently in positive mode. |

| Analyte MRM | Example: m/z 234 -> 105 | Monitors the specific transition from the protonated parent ion to a characteristic fragment ion. |

| d3-IS MRM | Example: m/z 237 -> 108 | Monitors the same fragmentation for the deuterated standard, shifted by +3 Da. |

4. Data Processing and Quantification:

-

Integrate the chromatographic peak areas for both the analyte and the d3-IS MRM transitions.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area) for each sample.

-

Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibration standards.

-

Determine the concentration of the analyte in unknown samples by interpolating their Peak Area Ratios from the linear regression of the calibration curve.

Analytical Workflow Diagram

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Broader Applications in Science and Development

The precise analytical framework enabled by this compound supports a range of critical applications:

-

Environmental and Occupational Health: It is fundamental to biomonitoring studies that assess exposure levels to 1,3-butadiene in at-risk populations, such as industrial workers or residents in areas with high traffic pollution.[6][15] Accurate data from these studies inform regulatory policies and safety standards.

-

Toxicology and Carcinogenesis Research: The ability to accurately measure this metabolite helps researchers establish dose-response relationships and understand the metabolic pathways leading to toxicity and cancer.[6] It is also used to study exposure from consumer products, most notably tobacco smoke.[21]

-

Drug Development: In preclinical and clinical drug development, new drug candidates are screened for their potential to form reactive metabolites. In vitro experiments often use trapping agents like N-acetyl-cysteine (NAC) to capture these reactive species.[23] A deuterated standard for a potential NAC conjugate would be essential for developing a validated assay to monitor for such metabolites in vivo, ensuring patient safety.

Conclusion

This compound is more than just a labeled chemical; it is an enabling technology. By serving as an ideal internal standard, it provides the analytical robustness required to accurately quantify a key biomarker of exposure to the carcinogen 1,3-butadiene. Its application underpins critical research in toxicology, environmental health, and drug safety, demonstrating the profound impact that a well-designed analytical tool can have on scientific integrity and public health.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. clearsynth.com [clearsynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Chloroperoxidase-mediated oxidation of 1,3-butadiene to 3-butenal, a crotonaldehyde precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3-BUTADIENE: HUMAN HEALTH ASPECTS [inchem.org]

- 6. Biomarkers of exposure to 1,3-butadiene as a basis for cancer risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of 1,3-butadiene oxidations to butadiene monoxide and crotonaldehyde by mouse liver microsomes and chloroperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Detoxification of reactive aldehydes in mitochondria: effects of age and dietary restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of glutathione in detoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cysteine and homocysteine as biomarker of various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sensitive determination of two major mercapturic acid metabolites of 1,3-butadiene in human urine based on the isotope dilution ultrahigh performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. experts.umn.edu [experts.umn.edu]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 21. Determination of the major mercapturic acids of 1,3-butadiene in human and rat urine using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Critical Role of a Labeled Metabolite in Exposure Science

An In-depth Technical Guide to N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3

In the fields of toxicology and occupational health, the precise measurement of biomarkers is paramount for assessing exposure to harmful chemicals. 1,3-Butadiene (BD) is a significant industrial and environmental carcinogen, classified as a Group 1 carcinogen by the IARC, found in everything from rubber manufacturing to cigarette smoke and automobile exhaust[1][2]. The human body metabolizes BD into reactive electrophilic intermediates, which are then detoxified through conjugation with glutathione. This process ultimately leads to the formation of urinary mercapturic acids, which serve as reliable biomarkers of recent exposure[1][3][4].

Among these metabolites, N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine (MHBMA) is a key, specific biomarker for BD exposure[3][4]. However, accurately quantifying this metabolite in complex biological matrices like urine is challenging due to sample loss during preparation and ion suppression effects in mass spectrometry. This technical guide focuses on This compound (MHBMA-d3) , the deuterium-labeled stable isotope of MHBMA. We will explore its structure, properties, and pivotal role as an internal standard, which enables the high-precision quantification of BD exposure, thereby providing researchers and drug development professionals with the robust data essential for risk assessment and regulatory decisions.

Chemical Identity and Physicochemical Properties

MHBMA-d3 is structurally identical to its endogenous counterpart, with the critical exception of three hydrogen atoms being replaced by deuterium atoms, typically on the N-acetyl group[5][6]. This substitution results in a predictable mass shift of +3 Da, which is the cornerstone of its utility in mass spectrometry-based analytical methods.

The core structure consists of an N-acetylated L-cysteine backbone linked via a thioether bond to a 4-hydroxy-2-butenyl group. The double bond in the butenyl chain gives rise to cis (Z) and trans (E) isomers, a factor that must be considered during chromatographic separation[5][7].

| Property | N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine (MHBMA) | This compound (MHBMA-d3) |

| Molecular Formula | C₉H₁₅NO₄S[8] | C₉H₁₂D₃NO₄S[5][6] |

| Molecular Weight | ~233.29 g/mol [8] | ~236.3 g/mol [5][6] |

| Canonical SMILES | CC(=O)N--INVALID-LINK--C(=O)O | O=C(N--INVALID-LINK--CSC/C=C/CO)C([2H])([2H])[2H][5] |

| Primary Application | Biomarker of 1,3-Butadiene exposure[3][7] | Internal standard for quantitative analysis[7][9][10] |

| Synonyms | Monohydroxy-3-butenyl mercapturic acid | MHBMA-d3, Labeled MHBMA |

Biological Formation and Significance of MHBMA

Understanding the metabolic origin of MHBMA is crucial to appreciating its role as a biomarker. Inhaled or absorbed 1,3-butadiene is first oxidized by cytochrome P450 enzymes to form the reactive epoxide, 3,4-epoxy-1-butene (EB)[1]. This electrophilic intermediate can follow two primary detoxification pathways: hydrolysis by epoxide hydrolase to form 1,2-dihydroxy-3-butene, or conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs)[1][4].

The direct conjugation of EB with GSH is the initial step leading to MHBMA formation. This conjugate is then sequentially metabolized—losing glutamic acid and glycine moieties and undergoing N-acetylation—to yield the final mercapturic acid, MHBMA, which is excreted in the urine[3][4].

Because the formation of MHBMA is a direct consequence of the body processing a reactive metabolite of BD, its concentration in urine correlates with recent BD exposure levels[1][4]. This makes it an invaluable non-invasive tool for monitoring exposure in occupational settings and in smokers[3][11].

The Scientific Rationale for a Deuterated Internal Standard

The gold standard for quantitative analysis in complex mixtures is isotope dilution mass spectrometry. The central principle is the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, MHBMA-d3—to the sample at the earliest stage of preparation[9][12].

Why is this approach superior?

-

Compensates for Sample Loss: MHBMA-d3 is chemically identical to the endogenous MHBMA. Therefore, any analyte lost during extraction, concentration, or transfer steps will be accompanied by a proportional loss of the internal standard. The ratio of the analyte to the standard remains constant, ensuring the final calculated concentration is accurate.

-

Corrects for Matrix Effects: In electrospray ionization (ESI) mass spectrometry, co-eluting compounds from the biological matrix (e.g., salts, lipids in urine) can suppress or enhance the ionization of the target analyte, leading to inaccurate readings. Because the deuterated standard has virtually identical chromatographic retention time and ionization efficiency, it experiences the same matrix effects as the unlabeled analyte[13]. By measuring the ratio of the analyte's signal to the standard's signal, these effects are effectively nullified.

-

Increases Precision and Accuracy: This method corrects for variability in both sample preparation and instrument performance, leading to highly reproducible and trustworthy results[1][13].

Analytical Methodology: Protocol for Urinary MHBMA Quantification

The following protocol is a synthesized, representative workflow for the quantification of MHBMA in human urine using MHBMA-d3 and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is based on established and validated procedures in the scientific literature[1][11][14].

A. Materials and Reagents

-

Analytes: MHBMA and MHBMA-d3 certified reference standards.

-

Solvents: HPLC-grade water, methanol, acetonitrile, and formic acid.

-

Urine Samples: Collected and stored at -20°C or below.

-

Equipment: Vortex mixer, centrifuge, solid-phase extraction (SPE) manifold and cartridges (e.g., Oasis HLB), LC-MS/MS system (triple quadrupole).

B. Step-by-Step Protocol

-

Sample Thawing and Preparation:

-

Thaw frozen urine samples to room temperature and vortex for 15 seconds to ensure homogeneity.

-

Centrifuge samples at ~3000 x g for 10 minutes to pellet any precipitate.

-

Transfer a 1.0 mL aliquot of the supernatant to a clean tube.

-

-

Internal Standard Spiking:

-

Add a precise volume (e.g., 10 µL) of a known concentration of the MHBMA-d3 working solution to each urine sample, blank, and calibration standard. Vortex briefly. The use of deuterated standards for other related metabolites like DHBMA is also common practice[14].

-

-

Sample Clean-up using Solid-Phase Extraction (SPE):

-

Acidify the samples with 50 µL of concentrated formic acid to a pH of approximately 2.5[14].

-

Condition the SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.

-

Load the acidified urine sample onto the cartridge.

-

Wash the cartridge with 1 mL of water to remove salts and polar interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 1 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid). Vortex to dissolve.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

-

C. LC-MS/MS Parameters

-

LC System: UPLC or HPLC system.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

-

Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure separation from isomers and interferences.

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

-

Detection: Selected Reaction Monitoring (SRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| MHBMA | 232.1 | 103.1 | The product ion corresponds to the fragmentation of the cysteine moiety. |

| MHBMA-d3 | 235.1 | 103.1 or 106.1 | The precursor ion is +3 Da. The product ion depends on whether the deuterium label is retained after fragmentation. If the label is on the acetyl group, the 103.1 fragment would be expected. |

| MHBMA (d6) | 238.1 | 109.1 | Some studies have used a d6-labeled standard, demonstrating the flexibility of isotope labeling[1]. |

Note: The exact m/z values for SRM transitions should be optimized for the specific instrument being used.

Data Interpretation and Quality Control

A. Calibration Curve Construction A calibration curve is generated by preparing a series of standards with known concentrations of unlabeled MHBMA and a fixed concentration of MHBMA-d3. The peak area ratio (MHBMA / MHBMA-d3) is plotted against the concentration of MHBMA. A linear regression analysis is applied, and the resulting equation is used to calculate the concentration of MHBMA in the unknown samples based on their measured peak area ratios[1].

B. Normalization Urinary biomarker concentrations can vary due to differences in hydration. To account for this, it is standard practice to normalize the results to urinary creatinine concentration, reporting the final value as µg of MHBMA per gram of creatinine[3].

C. Method Validation A robust analytical method requires thorough validation according to established guidelines. Key parameters to assess include:

-

Linearity: The range over which the peak area ratio is proportional to the concentration.

-

Limit of Detection (LOD) and Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified. LODs for MHBMA can be as low as 0.1-0.9 ng/mL[4][11].

-

Accuracy and Precision: Determined by analyzing quality control samples at different concentrations. Intra- and inter-day precision values (RSD%) should typically be below 15%[1].

-

Recovery: The efficiency of the extraction process, which is inherently corrected for by the isotope dilution method.

Conclusion

This compound is not merely a laboratory chemical; it is an indispensable tool for public health and safety. By serving as a robust internal standard, it empowers scientists to perform highly accurate and precise measurements of MHBMA, a key biomarker of exposure to the carcinogen 1,3-butadiene. The principles and methodologies outlined in this guide—from understanding the metabolic pathways to implementing a validated LC-MS/MS protocol—demonstrate the critical role of stable isotope dilution analysis in modern toxicology and drug development. The use of MHBMA-d3 ensures the trustworthiness of biomonitoring data, which forms the scientific bedrock for assessing health risks and verifying the effectiveness of exposure reduction strategies.

References

- 1. High Throughput HPLC-ESI−-MS/MS Methodology for Mercapturic Acid Metabolites of 1,3-Butadiene: Biomarkers of Exposure and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. coresta.org [coresta.org]

- 3. Kinetic Considerations in the Interpretation of Biomonitoring of 1,3-Butadiene Exposure by Determination of Urinary Mercapturic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. clearsynth.com [clearsynth.com]

- 6. clearsynth.com [clearsynth.com]

- 7. This compound | Benchchem [benchchem.com]

- 8. N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-cysteine | C9H15NO4S | CID 71312910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Determination of the major mercapturic acids of 1,3-butadiene in human and rat urine using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. edepot.wur.nl [edepot.wur.nl]

A Senior Application Scientist's Guide to the Synthesis and Characterization of Deuterated Mercapturic Acids

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated mercapturic acids. Intended for researchers, scientists, and professionals in drug development and toxicology, this document details the strategic considerations, synthetic protocols, and rigorous analytical characterization required to produce high-quality, stable isotope-labeled internal standards. By integrating expert insights with detailed methodologies, this guide serves as a practical resource for laboratories engaged in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Critical Role of Mercapturic Acids and Deuteration

Mercapturic acids, or N-acetyl-S-substituted-L-cysteine conjugates, are terminal metabolites of the glutathione S-transferase (GST) detoxification pathway.[1] This pathway is a primary mechanism for the biotransformation and elimination of a vast array of xenobiotics, including drugs, environmental pollutants, and industrial chemicals.[2][3] An electrophilic compound or its reactive metabolite is first conjugated with the endogenous tripeptide glutathione (GSH).[4][5] Subsequent enzymatic cleavage of the glutamate and glycine residues, followed by N-acetylation of the remaining cysteine conjugate, yields the corresponding mercapturic acid, which is then typically excreted in the urine.[1][6] Consequently, the measurement of specific urinary mercapturates serves as a reliable and non-invasive biomarker for assessing an individual's internal dose and exposure to various toxicants.[3][7]

In modern drug development and toxicology, the accurate quantification of these biomarkers is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the analytical method of choice due to its high sensitivity and specificity.[8] The robustness and accuracy of LC-MS/MS assays, however, are critically dependent on the use of an appropriate internal standard (IS).[9] Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated analogues of the analyte, are recognized as the gold standard for quantitative bioanalysis.[9][10][11]

A deuterated standard is chemically almost identical to the analyte but has a higher mass due to the replacement of one or more hydrogen atoms with deuterium (²H).[12] This mass difference allows the mass spectrometer to differentiate between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave similarly during sample extraction, chromatography, and ionization.[13] This co-elution and co-behavior effectively normalizes for variations in sample recovery and, most importantly, mitigates unpredictable matrix effects that can suppress or enhance the analyte signal, thereby ensuring the highest data quality.[9][14]

Strategic Considerations for Synthesis

The design of a successful synthesis for a deuterated mercapturic acid hinges on careful planning, particularly concerning the placement of the deuterium labels and the overall synthetic route.

2.1. Position of Deuterium Labels

The primary goal is to introduce deuterium atoms at positions that are chemically and metabolically stable.[12] Placing labels on exchangeable sites, such as on heteroatoms (e.g., -OH, -NH, -COOH), must be avoided as the deuterium can easily exchange with protons from the solvent or biological matrix.[12] Furthermore, labels should not be placed on carbons adjacent to carbonyl groups or certain aromatic positions where acid- or base-catalyzed exchange can occur.[12] The ideal locations are on alkyl chains or aromatic rings away from activating groups, ensuring the isotopic label remains intact throughout the analytical process. A mass increase of at least 3 Da (e.g., -CD₃) is generally recommended to prevent any potential mass spectral overlap from the natural isotopic abundance of the unlabeled analyte.

2.2. General Synthetic Strategy

The most common and logical approach to synthesizing a deuterated mercapturic acid involves a biomimetic sequence:

-

Synthesis of the Deuterated Electrophile: The synthesis begins with a commercially available deuterated starting material or involves introducing deuterium into a precursor molecule. This is often the most complex part of the synthesis, requiring methods like reduction with deuterated reagents (e.g., lithium aluminum deuteride), catalytic hydrogenation with deuterium gas, or H/D exchange reactions.[15][16][17]

-

Conjugation with a Cysteine Synthon: The deuterated electrophile is then reacted with a protected cysteine or, more commonly, N-acetyl-L-cysteine itself. This step mimics the final stage of the biological pathway and directly forms the mercapturic acid skeleton. Thio-Michael additions are a common reaction class for this step.[18][19]

-

Purification: The final product must be rigorously purified, typically using chromatographic techniques like High-Performance Liquid Chromatography (HPLC), to remove starting materials, non-deuterated contaminants, and reaction byproducts.

This strategy is generally preferred over a route involving initial conjugation with glutathione followed by enzymatic degradation, as the multi-step enzymatic process can be difficult to control and scale in a standard chemistry lab.

Detailed Synthetic Protocol: An Exemplary Case

This section provides a representative, step-by-step methodology for the synthesis of a deuterated mercapturic acid derived from a hypothetical deuterated electrophile, d₃-methyl iodide (a common methylating agent).

Objective: Synthesize S-(methyl-d₃)-N-acetyl-L-cysteine.

Materials:

-

N-acetyl-L-cysteine (NAC)

-

Methyl-d₃ iodide (CD₃I)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Milli-Q water

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of N-acetyl-L-cysteine in a minimal amount of methanol.

-

Deprotonation: Cool the solution in an ice bath (0 °C). Slowly add 1.05 equivalents of 1M aqueous sodium hydroxide dropwise. This deprotonates the thiol group of NAC to form the more nucleophilic thiolate anion. The pH should be monitored and maintained around 8-9.

-

Conjugation: To the stirring solution, add 1.1 equivalents of methyl-d₃ iodide dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The thiolate attacks the deuterated methyl iodide in a classic Sₙ2 reaction to form the thioether bond.

-

Workup: Once the reaction is complete, acidify the mixture to pH ~2 with 1M HCl. This protonates the carboxylate and any unreacted thiolate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate (3 x 50 mL). The product will move to the organic layer while inorganic salts remain in the aqueous phase.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude S-(methyl-d₃)-N-acetyl-L-cysteine using flash column chromatography or preparative HPLC to achieve high chemical and isotopic purity.[20]

Rigorous Characterization and Quality Control

Synthesis is incomplete without comprehensive characterization to confirm the structure, purity, and isotopic enrichment of the final compound. This self-validating process is essential for its use as a reliable internal standard.[21]

4.1. Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming the molecular weight and isotopic incorporation.

-

Technique: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer.[7]

-

Procedure: A dilute solution of the purified compound is infused or injected into the mass spectrometer.

-

Expected Outcome: The spectrum should show a molecular ion peak corresponding to the exact mass of the deuterated compound. For S-(methyl-d₃)-N-acetyl-L-cysteine (C₆H₈D₃NO₃S), the expected [M-H]⁻ ion would be at m/z 179.06, compared to the unlabeled analogue at m/z 176.04. The absence of a significant signal at the unlabeled mass confirms high isotopic enrichment.[13]

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the precise molecular structure and the exact location of the deuterium labels.[22][23]

-

¹H NMR (Proton NMR): This spectrum is used to verify the overall structure. Compared to the spectrum of the unlabeled analogue, the signal corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished.[21] In our example, the singlet corresponding to the S-CH₃ group (~2.1 ppm) would be absent.

-

¹³C NMR (Carbon NMR): The spectrum will confirm the carbon backbone. Carbons attached to deuterium will show a characteristic multiplet splitting pattern due to C-D coupling and will often have a slightly different chemical shift (an isotope effect).

-

²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei. It will show a signal only at the chemical shift position where the deuterium has been incorporated, providing unambiguous proof of the label's location.

4.3. Purity Analysis

-

Technique: HPLC with UV detection (HPLC-UV) or a charged aerosol detector (CAD).

-

Procedure: The purified compound is analyzed on a calibrated HPLC system using a gradient elution method.

-

Expected Outcome: The chromatogram should display a single major peak, demonstrating the chemical purity of the compound. Purity is typically calculated as the peak area of the main component relative to the total peak area. A purity of >98% is generally required for use as an internal standard.[11]

Data Summary Table

| Parameter | Method | Expected Result for S-(methyl-d₃)-N-acetyl-L-cysteine | Purpose |

| Molecular Weight | HRMS (ESI-) | [M-H]⁻ at m/z 179.06 | Confirms mass and isotopic incorporation |

| Isotopic Purity | HRMS | >98% (based on relative intensity of m/z 179 vs 176) | Ensures minimal interference from unlabeled species |

| Structure Confirmation | ¹H NMR | Absence of singlet at ~2.1 ppm; other peaks match NAC | Verifies structure and label position |

| Label Location | ²H NMR | Singlet at ~2.1 ppm | Unambiguously confirms site of deuteration |

| Chemical Purity | HPLC-UV | >98% | Ensures absence of chemical impurities |

Visualizing the Workflow and Pathway

A clear understanding of the biological and laboratory workflows is essential for context.

Caption: The biological formation of mercapturic acids from xenobiotics.[2]

Caption: Laboratory workflow for synthesis and characterization of a deuterated internal standard.

Conclusion

The synthesis of deuterated mercapturic acids is a critical enabling activity for high-fidelity bioanalytical studies in drug development and toxicology. A successful outcome relies not only on proficient synthetic execution but also on a strategic approach to label placement and an uncompromising commitment to rigorous analytical characterization. By following the principles and protocols outlined in this guide, researchers can confidently produce the high-quality internal standards necessary to generate robust, accurate, and reliable quantitative data, ultimately leading to a better understanding of the absorption, distribution, metabolism, and excretion (ADME) profiles of novel chemical entities.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacy180.com [pharmacy180.com]

- 5. The role of glutathione and glutathione S-transferases in mercapturic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 13. benchchem.com [benchchem.com]

- 14. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 15. bridgeorganics.com [bridgeorganics.com]

- 16. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 17. US5733984A - Process for the preparation of a deuterated compound - Google Patents [patents.google.com]

- 18. Synthesis of N-acetylcysteine conjugates of catechol estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. An evaluation of sample preparation techniques for the GC/MS analysis of urinary mercapturic acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. bionmr.unl.edu [bionmr.unl.edu]

- 23. NMR Spectroscopy Tools - Glycopedia [glycopedia.eu]

Role of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine in butadiene metabolism

This in-depth technical guide delves into the pivotal role of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine (NAHBC) in the metabolism of 1,3-butadiene, a known human carcinogen.[1] This guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the formation, metabolic fate, and significance of NAHBC as a critical biomarker.

The Dual-Faceted Metabolism of 1,3-Butadiene

1,3-Butadiene, a colorless gas used extensively in the production of synthetic rubber, poses a significant health risk due to its carcinogenic properties.[2] The toxicity of butadiene is not inherent to the parent compound but is a consequence of its metabolic activation into reactive electrophilic intermediates.[3]

Metabolic Activation: The Path to Carcinogenicity

The metabolic journey of 1,3-butadiene begins with its oxidation by cytochrome P450 enzymes, primarily CYP2E1, to form highly reactive epoxides.[4][5] These include 3,4-epoxy-1-butene (EB), 1,2,3,4-diepoxybutane (DEB), and 3,4-epoxy-1,2-butanediol (EB-diol).[4] Of these, DEB is recognized as the most potent mutagenic metabolite.[5] These epoxides can covalently bind to DNA, forming adducts that are believed to initiate the carcinogenic process.[2][4]

Detoxification: The Mercapturic Acid Pathway

Concurrent with activation, detoxification pathways work to neutralize these reactive metabolites. A primary detoxification route is the conjugation of the epoxides with glutathione (GSH), a reaction catalyzed by glutathione-S-transferase (GST) enzymes.[6][7] This conjugation is the first step in the mercapturic acid pathway, which ultimately leads to the formation and urinary excretion of various mercapturic acids.[6][8]

Formation and Chemical Profile of NAHBC

N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine, also known as monohydroxybutenyl mercapturic acid (MHBMA), is a key urinary metabolite of 1,3-butadiene.[8][9][10] Its formation is a multi-step process that begins with the conjugation of 3,4-epoxy-1-butene (EB) with glutathione. Subsequent enzymatic cleavage of the glutamate and glycine residues, followed by N-acetylation of the remaining cysteine conjugate, yields NAHBC.[6]

Chemical Structure:

-

Molecular Formula: C9H15NO4S[11]

-

IUPAC Name: (2S)-2-acetamido-3-[(E)-4-hydroxybut-2-enyl]sulfanylpropanoic acid[11]

NAHBC as a Biomarker of Butadiene Exposure

The quantification of urinary metabolites is a cornerstone of biomonitoring for 1,3-butadiene exposure.[12][13] NAHBC, along with other mercapturic acids like 3,4-dihydroxybutyl mercapturic acid (DHBMA), serves as a valuable biomarker.[8][9]

Key Attributes of NAHBC as a Biomarker:

-

Sensitivity: NAHBC is considered the most sensitive urinary biomarker for butadiene exposure, enabling the detection of low-level exposures in the general population.[10][14]

-

Specificity: Its presence in urine is a direct indicator of butadiene exposure.

-

Correlation with Exposure: Studies have shown a significant correlation between urinary NAHBC levels and the intensity of butadiene exposure, including from sources like tobacco smoke.[15]

Analytical Methodologies for NAHBC Quantification

The accurate measurement of NAHBC in urine is crucial for exposure assessment. The standard analytical approach involves isotope-dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[16][17]

Experimental Protocol: A Step-by-Step Guide to NAHBC Analysis

-

Sample Collection: A urine sample is collected from the subject.

-

Sample Preparation:

-

An internal standard, such as a stable isotope-labeled version of NAHBC (e.g., N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3), is added to the urine sample to account for analytical variability.[18]

-

Solid-phase extraction (SPE) is employed to clean up the sample and concentrate the analyte.[8][9]

-

-

Chromatographic Separation: The extracted sample is injected into an HPLC system, where NAHBC is separated from other urinary components on a C18 column.[19]

-

Mass Spectrometric Detection: The HPLC is coupled to a tandem mass spectrometer. The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to selectively detect and quantify NAHBC and its internal standard.[20]

-

Data Analysis: The concentration of NAHBC in the original urine sample is calculated by comparing the peak area of the analyte to that of the internal standard.

Visualizing the Metabolic Landscape and Analytical Workflow

The following diagrams illustrate the metabolic pathway of 1,3-butadiene and the analytical workflow for NAHBC quantification.

References

- 1. HEALTH EFFECTS - Toxicological Profile for 1,3-Butadiene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 1,3-Butadiene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 4. 1,3-BUTADIENE: BIOMARKERS AND APPLICATION TO RISK ASSESSMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of GSTT1 Genotype on the Detoxification of 1,3-Butadiene Derived Diepoxide and Formation of Promutagenic DNA-DNA Crosslinks in Human Hapmap Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic conjugation of hexachloro-1,3-butadiene with glutathione. Formation of 1-(glutathion-S-yl)-1,2,3,4,4-pentachlorobuta-1,3-diene and 1,4-bis(glutathion-S-yl)-1,2,3,4-tetrachlorobuta-1,3-diene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of the major mercapturic acids of 1,3-butadiene in human and rat urine using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sensitive determination of two major mercapturic acid metabolites of 1,3-butadiene in human urine based on the isotope dilution ultrahigh performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and characterization of the trans- and cis-isomers of N-acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine and their attempted detection in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-cysteine | C9H15NO4S | CID 71312910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Biomonitoring of 1,3-butadiene and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. researchgate.net [researchgate.net]

- 15. Exposure to 1,3-Butadiene in the U.S. Population: National Health and Nutrition Examination Survey 2011-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. experts.umn.edu [experts.umn.edu]

- 17. A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. ijper.org [ijper.org]

- 20. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine (MHBMA) as a Biomarker of 1,3-Butadiene Exposure: Methodology and Interpretation

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Butadiene (BD) is a significant industrial and environmental chemical classified as a known human carcinogen by the International Agency for Research on Cancer (IARC), the U.S. Department of Health and Human Services (DHHS), and the Environmental Protection Agency (EPA).[1][2] Exposure is prevalent in occupational settings, such as synthetic rubber production, and for the general population through sources like vehicle exhaust and tobacco smoke.[3][4] Accurate assessment of BD exposure is critical for risk assessment and regulatory oversight. This guide provides a detailed technical overview of the urinary metabolite N-acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine (MHBMA) as a sensitive biomarker of BD exposure. We will explore the metabolic activation of BD, the rationale for using MHBMA, the critical role of its deuterated internal standard (MHBMA-d3) in analytical quantification, and a comprehensive, field-proven protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Toxicological Significance of 1,3-Butadiene

1,3-Butadiene is a volatile organic compound used extensively in the manufacturing of synthetic rubbers and polymers.[3] Its carcinogenicity is a major public health concern. Epidemiological studies of workers exposed to BD have suggested an increased risk of cancers of the blood and lymphatic system.[1][4] Animal studies have demonstrated a strong causal link between BD exposure and a variety of tumor types.[2][5]

The toxicity of BD is not caused by the parent compound itself but by its reactive electrophilic metabolites.[3][6] Understanding the metabolic pathway is, therefore, fundamental to identifying and validating reliable biomarkers of exposure. Biomonitoring, through the measurement of these metabolites or their byproducts in biological matrices like urine, offers a more integrated and biologically relevant assessment of exposure than ambient air monitoring alone.[6] Among several potential biomarkers, the urinary mercapturic acid metabolite, MHBMA, has emerged as a highly sensitive and specific indicator of recent BD exposure.[7][8]

Metabolic Pathway: From 1,3-Butadiene to MHBMA

The carcinogenic effects of 1,3-butadiene are mediated by its metabolic activation into reactive epoxides.[3] This process is primarily carried out by cytochrome P450 enzymes.[6][7]

Key Metabolic Steps:

-

Oxidation: BD is first oxidized to 1,2-epoxy-3-butene (EB).[6]

-

Conjugation: A portion of the generated EB is conjugated with glutathione (GSH), a critical step in the detoxification pathway.

-

Metabolic Processing: This glutathione conjugate undergoes further enzymatic processing in the mercapturic acid pathway.

-

Formation of MHBMA Isomers: This pathway leads to the formation of several mercapturic acid isomers, which are collectively referred to as monohydroxybutenyl mercapturic acids (MHBMA).[7][9] A small fraction of EB can also rearrange to form N-acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine (referred to as MHBMA3 or 4HBeMA), which is considered a particularly sensitive biomarker.[7][10]

-

Excretion: These water-soluble mercapturic acids are then excreted in the urine, where they can be quantified.[6]

The formation of these metabolites provides a direct link between BD exposure and a measurable biological endpoint.

Caption: Metabolic activation of 1,3-Butadiene to urinary MHBMA.

Analytical Methodology: Quantification of Urinary MHBMA

The gold standard for the quantification of urinary MHBMA is isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12] This technique offers exceptional sensitivity and specificity, which is crucial for detecting low levels of exposure found in both occupational and general populations.[13]

The Principle of Isotope Dilution and the Role of MHBMA-d3

Trustworthiness through Self-Validation: Isotope dilution is an inherently self-validating system. The core principle relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the target analyte but has a different mass.[14] In this case, N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 (MHBMA-d3) is the ideal internal standard.

Causality in Experimental Choice:

-

Identical Chemical Behavior: Because deuterated internal standards are chemically almost identical to their non-deuterated counterparts, MHBMA-d3 behaves just like the native MHBMA during every step of the analytical process—extraction, chromatography, and ionization.[15][16]

-

Correction for Variability: Any sample loss during preparation, or variations in instrument response (like ion suppression from the urine matrix), will affect both the analyte and the internal standard equally.[14][17]

-

Accurate Quantification: The mass spectrometer can distinguish between the two compounds based on their mass difference. By measuring the ratio of the native analyte to the known, spiked amount of the internal standard, a highly accurate and precise quantification is achieved, effectively canceling out most sources of experimental error.[16][17]

Experimental Protocol: A Step-by-Step Workflow

This protocol is a synthesis of robust, high-throughput methods described in the literature.[12][13]

Step 1: Sample Collection and Storage

-

Collect spot urine samples in polypropylene containers.

-

Immediately freeze samples at -20°C or lower to prevent degradation of the analyte. Ship samples frozen on dry ice.

Step 2: Sample Preparation (Solid-Phase Extraction)

-

Thawing and Centrifugation: Thaw urine samples, vortex, and centrifuge to pellet any precipitates.

-

Internal Standard Spiking: To a specific volume of urine supernatant (e.g., 200 µL), add a known quantity of the MHBMA-d3 internal standard solution.[12] This step is critical for the isotope dilution method.

-

Dilution: Dilute the sample with a suitable buffer, such as ammonium acetate.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

-

Load the diluted urine sample onto the cartridge. The MHBMA and MHBMA-d3 will bind to the sorbent.

-

Wash the cartridge with a weak solvent to remove interfering matrix components like salts.

-

Elute the analytes from the cartridge using a stronger solvent like methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial LC mobile phase. This step concentrates the sample, increasing sensitivity.

Caption: Workflow for urinary MHBMA sample preparation.

LC-MS/MS Instrumental Analysis

Causality in Method Design: The goal of the liquid chromatography step is to separate the MHBMA from other components in the extract before it enters the mass spectrometer, reducing matrix effects and ensuring a clean signal. The tandem mass spectrometer provides two levels of mass filtering for ultimate specificity.

Typical Parameters:

| Parameter | Setting | Rationale |

| LC Column | C18 Reverse-Phase (e.g., Acquity BEH C18)[13][18] | Provides good retention and separation for polar mercapturic acids. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization efficiency. |

| Mobile Phase B | Acetonitrile or Methanol[18] | Organic solvent used to elute the analyte from the C18 column. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical UHPLC/HPLC systems. |

| Ionization Mode | Electrospray Ionization, Negative (ESI-)[12] | Mercapturic acids readily form negative ions by losing a proton from the carboxylic acid group. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| MRM Transitions | MHBMA: [Precursor ion m/z] -> [Product ion m/z]MHBMA-d3: [Precursor+3 m/z] -> [Product ion m/z] | Specific mass transitions are selected for the analyte and its internal standard for unambiguous identification and quantification. |

Note: Specific m/z values for MRM transitions must be empirically determined on the specific mass spectrometer being used.

Data Interpretation and Application

The concentration of MHBMA in urine is typically reported in nanograms per milliliter (ng/mL) or micrograms per gram of creatinine (µg/g creatinine) to adjust for urine dilution.[11][19]

-

Exposure Assessment: Elevated levels of urinary MHBMA are indicative of recent exposure to 1,3-butadiene. Studies have shown a significant correlation between airborne BD levels and urinary MHBMA concentrations.[8]

-

Smoking Status: Tobacco smoke is a major source of BD exposure for the general population. Smokers consistently show significantly higher levels of urinary MHBMA than non-smokers.[11][19]

-

Occupational Monitoring: In workplace settings, biomonitoring using MHBMA can assess the effectiveness of personal protective equipment and engineering controls.[20]

-

Kinetic Considerations: MHBMA has a longer urinary half-life (approximately 19.7 hours) compared to other BD metabolites like DHBMA (approximately 10.3 hours). This can lead to its accumulation over a work week, making it a robust marker for assessing exposure over several days.[20]

Conclusion and Future Perspectives

N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine (MHBMA) is a sensitive and specific biomarker for assessing exposure to the human carcinogen 1,3-butadiene. The analytical methodology, centered on isotope dilution LC-MS/MS with a deuterated internal standard (MHBMA-d3), provides the accuracy and reliability required for both regulatory biomonitoring and advanced research. This self-validating system ensures high-quality data for linking environmental or occupational exposure to internal dose.

While MHBMA is a well-established biomarker, recent research has raised questions about potential analytical interferences, suggesting that what has been measured in some studies may be a co-eluting compound.[10] This highlights the critical need for meticulous chromatographic separation and the continuous refinement of analytical methods to ensure absolute specificity. Future work should focus on resolving these analytical challenges and further exploring the kinetics of different MHBMA isomers to refine exposure and risk assessment models.

References

- 1. 1,3-Butadiene | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 2. 1,3-Butadiene - Health Effects | Occupational Safety and Health Administration [osha.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. 1,3-Butadiene and cancer | Research Starters | EBSCO Research [ebsco.com]

- 5. Inhalation toxicology and carcinogenicity of 1,3-butadiene in B6C3F1 mice following 65 weeks of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biomonitoring of 1,3-butadiene and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Biomarkers of exposure to 1,3-butadiene as a basis for cancer risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Synthesis and characterization of the trans- and cis-isomers of N-acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine and their attempted detection in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of the major mercapturic acids of 1,3-butadiene in human and rat urine using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High Throughput HPLC-ESI−-MS/MS Methodology for Mercapturic Acid Metabolites of 1,3-Butadiene: Biomarkers of Exposure and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sensitive determination of two major mercapturic acid metabolites of 1,3-butadiene in human urine based on the isotope dilution ultrahigh performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. resolvemass.ca [resolvemass.ca]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 17. texilajournal.com [texilajournal.com]

- 18. Frontiers | LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer [frontiersin.org]

- 19. Exposure to 1,3-Butadiene in the U.S. Population: National Health and Nutrition Examination Survey 2011-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. edepot.wur.nl [edepot.wur.nl]

An In-Depth Technical Guide to the Mercapturic Acid Pathway and its Metabolites

This guide provides a comprehensive overview of the mercapturic acid pathway, a critical route for the biotransformation and detoxification of a vast array of xenobiotic and endogenous compounds. We will delve into the core biochemical mechanisms, the pivotal role of this pathway in drug development and toxicology, and the analytical methodologies employed to quantify its key metabolites. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this essential metabolic process.

Introduction: The Cellular Defense System

The mercapturic acid pathway represents a major Phase II detoxification mechanism, safeguarding organisms from the potentially harmful effects of electrophilic compounds. These reactive molecules, originating from both external sources (xenobiotics such as drugs, environmental pollutants, and industrial chemicals) and internal metabolic processes (endobiotics), can otherwise react with critical cellular macromolecules like DNA, proteins, and lipids, leading to cellular damage and toxicity. The end-products of this pathway, mercapturic acids (N-acetyl-L-cysteine S-conjugates), are typically more water-soluble and less toxic than their parent compounds, facilitating their excretion from the body, primarily in urine.[1][2] The profile of these metabolites, sometimes referred to as the "mercapturomic" profile, can provide valuable insights into an individual's exposure to various chemicals.[1][3]

The Biochemical Cascade: A Step-by-Step Elucidation

The formation of mercapturic acids is a multi-step enzymatic process that primarily occurs in the liver and is completed in the kidneys.[4][5] The pathway can be broken down into four key enzymatic steps:

Step 1: Glutathione Conjugation

The initial and rate-limiting step is the conjugation of the electrophilic compound with the endogenous tripeptide glutathione (GSH), composed of glutamate, cysteine, and glycine.[6] This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs).[1][7] GSTs are a diverse group of enzymes with overlapping substrate specificities, playing a crucial role in the detoxification of a wide range of compounds.[7][8] The conjugation reaction results in the formation of a glutathione S-conjugate, which is generally less reactive and more water-soluble than the original electrophile.[6][9]

Step 2: Gamma-Glutamyl Transpeptidation

The newly formed glutathione S-conjugate is then transported out of the cell and undergoes sequential enzymatic cleavage. The first cleavage is the removal of the glutamate residue, a reaction catalyzed by the enzyme γ-glutamyltransferase (GGT), which is predominantly located on the outer surface of the cell membrane.[1][3] This step yields a cysteinylglycine S-conjugate.

Step 3: Dipeptide Cleavage

Following the removal of glutamate, the glycine residue is cleaved from the cysteinylglycine S-conjugate by various dipeptidases.[1][3] This hydrolysis results in the formation of a cysteine S-conjugate.

Step 4: N-Acetylation

The final step in the formation of a mercapturic acid is the N-acetylation of the cysteine S-conjugate. This reaction is catalyzed by the enzyme cysteine S-conjugate N-acetyltransferase (NAT), leading to the formation of the final N-acetyl-L-cysteine S-conjugate, or mercapturic acid.[1][2] These polar compounds are then readily eliminated from the body via urinary excretion, a process facilitated by renal transport systems.[1][2][10]

Caption: The enzymatic cascade of the mercapturic acid pathway.

Significance in Drug Development and Toxicology

The mercapturic acid pathway is of paramount importance in both drug development and toxicology for several key reasons:

-

Detoxification and Drug Metabolism: For the majority of compounds, this pathway serves as a primary detoxification route, converting reactive electrophiles into harmless, excretable metabolites.[1] Understanding a drug candidate's susceptibility to this pathway is crucial for predicting its metabolic fate, clearance rate, and potential for drug-drug interactions.

-

Bioactivation and Toxicity: While typically a detoxification pathway, the mercapturic acid pathway can, in some instances, lead to the bioactivation of certain xenobiotics.[1][3] For example, some halogenated alkenes can be converted into reactive thiols that are nephrotoxic.[3] Therefore, evaluating the potential for bioactivation is a critical step in preclinical safety assessment.

-

Biomarkers of Exposure: The measurement of specific mercapturic acids in urine has become a valuable tool for biomonitoring human exposure to a wide range of environmental and industrial chemicals.[11][12][13] Urinary levels of these metabolites can provide a reliable and non-invasive measure of an individual's internal dose of a particular toxicant.[14][15] This is particularly useful in occupational toxicology and environmental health studies.[12][16]

Analytical Methodologies for Mercapturic Acid Metabolites

The accurate and sensitive quantification of mercapturic acid metabolites is essential for both research and clinical applications. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (LC-MS/MS) is the most widely used analytical technique for this purpose.[14][17]

Sample Preparation: A Critical First Step

Urine is the most common biological matrix for mercapturic acid analysis.[11][14] Proper sample preparation is crucial to remove interfering substances and concentrate the analytes of interest. Solid-phase extraction (SPE) is a frequently employed technique for sample cleanup and pre-concentration.[17][18][19]

A Generalized SPE Protocol for Urinary Mercapturic Acids:

-

Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature and centrifuge to pellet any precipitates.

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., deuterated analog of the target mercapturic acid) to each urine sample. This is critical for accurate quantification, as it corrects for variations in sample preparation and instrument response.[19]

-

SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18 or a mixed-mode cation exchange) by passing methanol followed by water or an appropriate buffer.[20]

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove hydrophilic interferences.

-

Elution: Elute the retained mercapturic acids with a stronger organic solvent (e.g., methanol or acetonitrile).[18]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[18]

Caption: A typical solid-phase extraction workflow for mercapturic acids.

LC-MS/MS Analysis: The Gold Standard

LC-MS/MS provides the high sensitivity and selectivity required for the analysis of mercapturic acids, which are often present at low concentrations in complex biological matrices.

Key Parameters for LC-MS/MS Method Development:

| Parameter | Typical Conditions/Considerations |

| Chromatographic Column | Reversed-phase C18 or C30 columns are commonly used.[17][21] |

| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid), is typically used to achieve good separation.[22][23] |

| Ionization Source | Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of mercapturic acids, as they readily form [M-H]⁻ ions.[19] |

| Mass Spectrometry Mode | Multiple Reaction Monitoring (MRM) is the most common acquisition mode, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[19] |

The Role of Glutathione S-Transferases (GSTs): More Than Just Detoxifiers

GSTs are a diverse family of enzymes that play a central role in the mercapturic acid pathway.[7] Their expression and activity can be influenced by a variety of factors, including genetic polymorphisms, induction by xenobiotics, and inhibition by certain compounds.[7][24][25]

-

Genetic Polymorphisms: Variations in GST genes can lead to differences in enzyme activity, which in turn can affect an individual's susceptibility to the toxic effects of certain chemicals.[12][13]

-

Enzyme Induction: Exposure to certain chemicals can lead to an increase in the expression of specific GST isoforms, a process known as enzyme induction.[24][25] This is a key adaptive response to chemical stress.

-

Non-enzymatic Roles: Beyond their catalytic functions, some GSTs have been shown to play roles in intracellular signaling pathways, including the regulation of apoptosis and cell proliferation.[6][26]

Future Perspectives and Conclusion

The study of the mercapturic acid pathway and its metabolites continues to be an active area of research. Advances in analytical techniques, such as high-resolution mass spectrometry and metabolomics, are enabling a more comprehensive profiling of the "mercapturome," providing deeper insights into individual exposures and metabolic responses.[22][23][27] This knowledge is crucial for advancing personalized medicine, improving chemical risk assessment, and developing safer and more effective drugs.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mercapturic acid - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. The Multifaceted Role of Glutathione S-Transferases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutathione S-transferases in relation to their role in the biotransformation of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of human glutathione transferases and epoxide hydrolases in the metabolism of xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Mercapturic acids (N-acetylcysteine S-conjugates) as endogenous substrates for the renal organic anion transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mercapturic acids as biomarkers of exposure to electrophilic chemicals:applications to environmental and industrial chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Mercapturic acids as biomarkers of exposure to electrophilic chemicals:applications to environmental and industrial chemicals. | Semantic Scholar [semanticscholar.org]

- 14. Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Study of urinary mercapturic acids as biomarkers of human acrylonitrile exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Allylmercapturic acid as urinary biomarker of human exposure to allyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of mercapturic acids in urine by solid-phase extraction followed by liquid chromatography–electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 18. cdc.gov [cdc.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. An evaluation of sample preparation techniques for the GC/MS analysis of urinary mercapturic acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 22. Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Simultaneous profiling of mercapturic acids, glucuronic acids, and sulfates in human urine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Glutathione S-transferases: gene structure and regulation of expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 26. Glutathione S-Transferases as Regulators of Kinase Pathways and Anticancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3

Introduction

N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 (MHBMA-d3) is the deuterated form of a significant mercapturic acid metabolite of 1,3-butadiene.[1][2] As a Class I carcinogen, 1,3-butadiene is a compound of immense interest in toxicology, environmental science, and occupational health.[2] The quantification of its metabolites is crucial for assessing exposure and understanding its metabolic pathways. This guide provides a comprehensive overview of the chemical properties of MHBMA-d3, its role as an indispensable tool in analytical chemistry, and the methodologies for its application.

Chemical Identity and Physicochemical Properties

MHBMA-d3 is a stable isotope-labeled internal standard used for the accurate quantification of its non-deuterated counterpart, N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine (MHBMA), in biological matrices.[3][4] The deuterium labeling, typically on the acetyl group, introduces a mass shift that allows for its differentiation from the endogenous analyte in mass spectrometry-based assays, without significantly altering its chemical behavior.[5][6]

Structural and Chemical Properties

Below is a table summarizing the key chemical properties of both the deuterated and non-deuterated forms of the compound.

| Property | N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine (MHBMA) | This compound (MHBMA-d3) |

| Molecular Formula | C₉H₁₅NO₄S[7] | C₉H₁₂D₃NO₄S[1][5][6] |

| Molecular Weight | 233.29 g/mol [7] | ~236.3 g/mol [1][5][6] |

| IUPAC Name | (2S)-2-acetamido-3-[(E)-4-hydroxybut-2-enyl]sulfanylpropanoic acid[7] | N-(Acetyl-d3)-S-(4-hydroxybut-2-en-1-yl)-L-cysteine[1] |

| Synonyms | MHBMA, Monohydroxy-3-butenyl mercapturic acid | MHBMA-d3 |

| Appearance | Light Yellow to Pale Green Low Melting Solid[1][5] | Light Yellow to Pale Green Low Melting Solid[1][5] |

| Solubility | Soluble in Methanol and Water[5] | Soluble in Methanol and Water[5] |

| Storage Conditions | Hygroscopic, -20°C Freezer, Under Inert Atmosphere[5] | Hygroscopic, -20°C Freezer, Under Inert Atmosphere[5] |

Stereochemistry

The molecule contains a chiral center at the alpha-carbon of the cysteine residue, which is in the L-configuration. The double bond in the butenyl side chain can exist as either cis (Z) or trans (E) isomers. The trans isomer is generally the more stable and commonly referenced form.

Metabolic Formation and Significance

The Mercapturic Acid Pathway

1,3-butadiene is metabolized in the body by cytochrome P450 enzymes, primarily CYP2E1, to form reactive electrophilic epoxides such as 3,4-epoxy-1-butene (EB).[8] These epoxides can covalently bind to DNA and proteins, leading to genotoxicity and carcinogenicity.[8]

The mercapturic acid pathway is a major detoxification route for such electrophiles.[8] Glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), conjugates with the epoxide metabolites of 1,3-butadiene.[9] This initial conjugate undergoes further enzymatic processing, including the sequential cleavage of glutamate and glycine residues, followed by N-acetylation of the remaining cysteine conjugate, to form the final mercapturic acid, which is then excreted in the urine.[8][10] MHBMA is one of the major mercapturic acid products derived from 1,3-butadiene exposure.[11][12]

Visualization of the Metabolic Pathway

Caption: Metabolic activation of 1,3-butadiene and formation of MHBMA.

Role in Analytical Methodologies

The primary application of MHBMA-d3 is as an internal standard in isotope dilution mass spectrometry methods for the quantification of MHBMA in biological samples, most commonly urine.[3][4][13][14]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate and precise analytical technique. A known amount of the isotopically labeled standard (MHBMA-d3) is added to the unknown sample containing the analyte (MHBMA) at the beginning of the sample preparation process. The labeled standard and the unlabeled analyte are assumed to behave identically during extraction, purification, and chromatographic separation.